molecular formula C13H12N2O3S3 B2977686 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1421468-65-6

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2977686
CAS RN: 1421468-65-6
M. Wt: 340.43
InChI Key: JQLVQXLJRAOJDQ-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Scientific Research Applications

Synthesis and Chemical Properties

One study outlines a novel approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing a method that may be applicable to the synthesis of compounds like N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide (Yin et al., 2008). This work demonstrates the versatility of sulfur-containing heterocycles in organic synthesis, potentially offering a pathway for synthesizing complex molecules including those containing thiophene and furan units for various applications.

Material Science Applications

Another study explores the synthesis and characterization of novel heteroarylene polyazomethines, including those with thiophene or furan units, which were synthesized via chemical oxidative polymerization. These compounds exhibit low electrical conductivity but significant thermal stability, indicating potential use in materials science, especially in developing new polymers with tailored electrical and thermal properties (Ng et al., 1998).

Pharmacological Potential

Research into carbonic anhydrase inhibitors has identified sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamido groups as possessing strong inhibitory properties. These compounds have shown promise as topical intraocular pressure-lowering agents in models of glaucoma, suggesting a potential pharmacological application for related sulfonamide compounds (Ilieș et al., 2000). Such studies underscore the relevance of thiophene and furan derivatives in developing new therapeutics.

Corrosion Inhibition

A study on the corrosion inhibition property of azomethine functionalized triazole derivatives for mild steel in acidic medium suggests that similar structural motifs, when incorporated into molecules like this compound, could offer protective benefits against corrosion, highlighting an industrial application of such compounds (Murmu et al., 2020).

Antiglaucoma Properties

Further exploration into the pharmacological utility of thiophene- and furan-sulfonamides revealed their potential as antiglaucoma agents through the inhibition of carbonic anhydrase. These findings indicate the possibility of using structurally related compounds in the treatment of ocular conditions, providing a pathway for the development of new therapeutic agents (Hartman et al., 1992).

properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S3/c1-9-11(20-13(15-9)10-4-2-6-18-10)8-14-21(16,17)12-5-3-7-19-12/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLVQXLJRAOJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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